molecular formula C8H16F2N2O2S B13256890 [(1-Difluoromethanesulfonylpiperidin-4-yl)methyl](methyl)amine

[(1-Difluoromethanesulfonylpiperidin-4-yl)methyl](methyl)amine

Cat. No.: B13256890
M. Wt: 242.29 g/mol
InChI Key: CQFNDYHTWRVZIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Difluoromethanesulfonylpiperidin-4-yl)methylamine typically involves the reaction of piperidine derivatives with difluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, pressure, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Difluoromethanesulfonylpiperidin-4-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Difluoromethanesulfonylpiperidin-4-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (1-Difluoromethanesulfonylpiperidin-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Difluoromethanesulfonylpiperidin-4-yl)methylamine is unique due to its difluoromethanesulfonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in research and development, particularly in the synthesis of novel pharmaceuticals .

Properties

Molecular Formula

C8H16F2N2O2S

Molecular Weight

242.29 g/mol

IUPAC Name

1-[1-(difluoromethylsulfonyl)piperidin-4-yl]-N-methylmethanamine

InChI

InChI=1S/C8H16F2N2O2S/c1-11-6-7-2-4-12(5-3-7)15(13,14)8(9)10/h7-8,11H,2-6H2,1H3

InChI Key

CQFNDYHTWRVZIS-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(CC1)S(=O)(=O)C(F)F

Origin of Product

United States

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